Octylmagnesium chloride

Beschreibung

The exact mass of the compound Magnesium, chlorooctyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

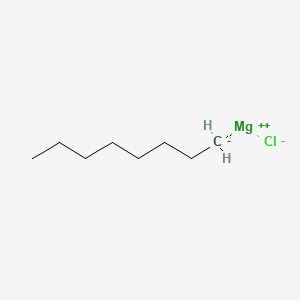

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

magnesium;octane;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17.ClH.Mg/c1-3-5-7-8-6-4-2;;/h1,3-8H2,2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQDAZWQQKSJCTM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC[CH2-].[Mg+2].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90885762 | |

| Record name | Magnesium, chlorooctyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38841-98-4 | |

| Record name | Magnesium, chlorooctyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium, chlorooctyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorooctylmagnesium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.208 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Octylmagnesium chloride chemical properties and structure

An In-depth Technical Guide to Octylmagnesium Chloride: Chemical Properties and Structure

For researchers, scientists, and professionals in drug development, a thorough understanding of organometallic reagents is paramount. This compound, a prominent Grignard reagent, serves as a powerful tool in organic synthesis for the formation of carbon-carbon bonds. This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and reactivity, with detailed experimental protocols and visual representations of key reaction pathways.

Chemical Properties and Structure

This compound is an organomagnesium compound with the chemical formula C8H17MgCl.[1][2][3] It is most commonly available as a solution in tetrahydrofuran (B95107) (THF), appearing as a grey-green to brown liquid.[1][4] The structure features an octyl group covalently bonded to a magnesium atom, which is also ionically bonded to a chlorine atom.[1] The carbon-magnesium bond is highly polarized, imparting significant nucleophilic character to the octyl group's alpha-carbon.[1]

While "this compound" can refer to various isomers, the most common is 1-octylmagnesium chloride (n-octylmagnesium chloride).[4][5][6] Another isomer is 2-octylmagnesium chloride.[7][8] In solution, particularly in ethers like THF, the magnesium center is typically coordinated by solvent molecules.[9]

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C8H17MgCl | [1][2][3] |

| Molecular Weight | 172.98 g/mol | [1][2] |

| CAS Number | 38841-98-4 | [1] |

| Density | ~0.929 g/mL at 25 °C (for a 2.0 M solution in THF) | [10] |

| Appearance | Grey-green to brown solution | [1] |

| Common Solvent | Tetrahydrofuran (THF) | [1] |

| Flash Point | -17.0 °C (closed cup) | [5] |

Experimental Protocols

Synthesis of this compound

The standard laboratory synthesis of this compound follows the general procedure for preparing Grignard reagents.[1][5][11]

Objective: To prepare a solution of this compound in an anhydrous ether solvent.

Materials:

-

Magnesium turnings

-

Octyl chloride

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Iodine crystal (as an initiator, if necessary)

-

Three-necked round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Apparatus Setup: A three-necked flask is fitted with a reflux condenser, a dropping funnel, and a gas inlet for an inert atmosphere. The entire apparatus must be flame-dried or oven-dried before use to ensure all moisture is removed.

-

Magnesium Preparation: Magnesium turnings are placed in the flask. The apparatus is then flushed with an inert gas like nitrogen or argon.

-

Initiation: A small amount of anhydrous THF is added to cover the magnesium. A single crystal of iodine can be added to activate the magnesium surface, which is often indicated by the disappearance of the iodine color.

-

Addition of Alkyl Halide: A solution of octyl chloride in anhydrous THF is placed in the dropping funnel. A small amount of this solution is added to the magnesium suspension. The reaction is initiated when a color change (often becoming cloudy or grey) and a slight exotherm are observed.

-

Reaction: The remainder of the octyl chloride solution is added dropwise at a rate that maintains a gentle reflux. The reaction mixture is typically stirred vigorously throughout the addition.

-

Completion: After the addition is complete, the mixture may be heated to reflux for a period to ensure the reaction goes to completion. The resulting grey-green to brown solution is the Grignard reagent.

Handling and Safety Precautions

This compound is a pyrophoric and water-reactive substance.[1][5] It is crucial to handle it under an inert atmosphere (e.g., nitrogen or argon) and in a well-ventilated fume hood.[12][13]

-

Water Reactivity: It reacts violently with water and other protic sources (e.g., alcohols) to produce flammable octane (B31449) gas.[1] All glassware and solvents must be scrupulously dried before use.

-

Fire Hazard: The reagent and its solvent (THF) are highly flammable.[5][12] Keep away from ignition sources.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-retardant lab coats, safety goggles, and chemical-resistant gloves.[14][15]

-

Storage: Store in a tightly sealed container under an inert atmosphere, away from heat and moisture.[13][15]

Analysis of Grignard Reagent Concentration

The concentration of the prepared this compound solution can be determined by methods such as potentiometric titration with a standard solution of an alcohol, like 2-butanol, in THF.[16] In-line FTIR spectroscopy can also be employed to monitor the titration and characterize the reaction species.[16]

Chemical Reactivity and Applications

As a Grignard reagent, this compound is a potent nucleophile and a strong base.[17][18] Its reactivity is central to its utility in organic synthesis.

Nucleophilic Addition to Carbonyls

A primary application of this compound is its reaction with electrophilic carbonyl carbons in aldehydes and ketones.[18][19][20] This reaction forms a new carbon-carbon bond and, after an acidic workup, yields an alcohol.[17][20]

-

Reaction with formaldehyde (B43269) produces a primary alcohol.

-

Reaction with other aldehydes yields secondary alcohols.[11]

-

Reaction with ketones results in the formation of tertiary alcohols.[11]

Reaction with Other Electrophiles

This compound also reacts with a variety of other electrophiles:

-

Esters: Two equivalents of the Grignard reagent react with an ester to form a tertiary alcohol.[19]

-

Epoxides: Nucleophilic attack on the less substituted carbon of an epoxide ring, followed by protonation, yields an alcohol.[19]

-

Nitriles: Reaction with a nitrile, followed by hydrolysis, produces a ketone.[11]

Basicity

Due to the high pKa of the corresponding alkane (octane), this compound is a strong base and will deprotonate any molecule with an acidic proton, including water, alcohols, and terminal alkynes.[1] This reaction quenches the Grignard reagent, forming octane.

Other Applications

This compound solution has been used as a reactant for the functionalization of titanium dioxide (TiO2).[5][10] This surface modification of TiO2 is valuable in applications such as membranes, solar cells, and catalysts.[5][10]

Visualizations

Synthesis Workflow

References

- 1. Buy 1-Octyl magnesium chloride either [smolecule.com]

- 2. 1-Octyl magnesium chloride either | C8H17ClMg | CID 6093711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. novaphene.com [novaphene.com]

- 5. This compound 2.0M tetrahydrofuran 38841-98-4 [sigmaaldrich.com]

- 6. オクチルマグネシウムクロリド 溶液 2.0 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-Octyl magnesium chloride | C8H17ClMg | CID 12561253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US3597488A - Process for making grignard reagents - Google Patents [patents.google.com]

- 9. Octyl magnesium chloride tetrahydrofuran | C12H25ClMgO | CID 88995594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound solution 2.0 M in THF (38841-98-4) - this compound solution 2.0 M in THF Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]

- 11. leah4sci.com [leah4sci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. byjus.com [byjus.com]

- 18. mt.com [mt.com]

- 19. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 20. The Grignard Reaction | Synthesis, Mechanism & Examples | Study.com [study.com]

An In-depth Technical Guide to Octylmagnesium Chloride for Researchers and Drug Development Professionals

Introduction

Octylmagnesium chloride is a crucial organometallic compound, widely recognized as a Grignard reagent.[1] Its utility in forming carbon-carbon bonds makes it a valuable tool in organic synthesis, particularly within the realms of pharmaceutical research and drug development.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, detailed experimental protocols for its synthesis and a representative reaction, and a discussion on its characterization.

Chemical Identity and Synonyms

This compound is systematically known by several names and is assigned a unique CAS number for unambiguous identification in chemical databases and literature.

| Identifier | Value |

| CAS Number | 38841-98-4[1] |

| Molecular Formula | C₈H₁₇MgCl[1] |

| IUPAC Name | chloro(octyl)magnesium[3] |

| Synonyms | 1-Octylmagnesium chloride, n-Octylmagnesium chloride, Chlorooctylmagnesium, Octane, magnesium complex[4][5] |

Physicochemical and Quantitative Data

The properties of this compound, particularly in its commonly used tetrahydrofuran (B95107) (THF) solution, are critical for its application in synthesis. The following table summarizes key quantitative data.

| Property | Value | Notes |

| Molecular Weight | 172.98 g/mol [1][4] | |

| Appearance | Grey-green to brown solution in THF[3] | |

| Concentration | Typically 2.0 M in THF[1][5] | Other concentrations may be commercially available. |

| Density | 0.929 g/mL at 25 °C (for a 2.0 M solution in THF) | |

| Flash Point | -17.0 °C (-1.4 °F) - closed cup (for a 2.0 M solution in THF)[1] | Highly flammable. |

| Sensitivity | Air and moisture sensitive[6] | Reactions must be conducted under anhydrous and inert conditions. |

Experimental Protocols

Detailed and reliable experimental procedures are paramount for the successful synthesis and application of this compound. The following sections provide step-by-step protocols for its preparation and a subsequent reaction with an epoxide, a common transformation in the synthesis of pharmaceutical intermediates.

Synthesis of this compound

This protocol details the preparation of this compound from 1-chlorooctane (B87089) and magnesium metal in an ethereal solvent, a standard method for generating Grignard reagents.[1]

Materials:

-

Magnesium turnings

-

1-Chlorooctane

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (crystal, as initiator)

-

Nitrogen or Argon gas (for inert atmosphere)

Equipment:

-

Three-necked round-bottom flask, flame-dried

-

Reflux condenser, with a gas inlet/outlet

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Preparation of Apparatus: A three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel is assembled and flame-dried under a stream of inert gas to ensure all moisture is removed.

-

Charging the Flask: Allow the apparatus to cool to room temperature under the inert atmosphere. Place magnesium turnings (1.2 equivalents) into the flask.

-

Initiation of Reaction: Add a small crystal of iodine to the flask. The iodine helps to activate the surface of the magnesium. Add a small portion of anhydrous THF to just cover the magnesium turnings.

-

Addition of 1-Chlorooctane: Dissolve 1-chlorooctane (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small amount of this solution to the magnesium suspension.

-

Maintaining the Reaction: The reaction is initiated by gentle warming with a heating mantle. The disappearance of the iodine color and the appearance of a cloudy, greyish solution indicate the start of the reaction. Once initiated, add the remaining 1-chlorooctane solution dropwise at a rate that maintains a gentle reflux.

-

Completion and Use: After the addition is complete, continue to stir the mixture and maintain reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting solution of this compound is typically used directly in subsequent reactions without isolation.

Reaction with an Epoxide: Synthesis of 1-Phenyldecan-2-ol

The ring-opening of epoxides by Grignard reagents is a powerful method for carbon-carbon bond formation, yielding alcohols. This protocol describes the reaction of this compound with styrene (B11656) oxide.

Materials:

-

This compound solution in THF (prepared as in 3.1)

-

Styrene oxide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Separatory funnel

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, cool the previously prepared this compound solution in THF to 0 °C using an ice bath.

-

Addition of Epoxide: Dissolve styrene oxide (0.9 equivalents) in anhydrous THF and add it dropwise to the stirred Grignard reagent solution, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or GC).

-

Quenching the Reaction: Cool the reaction mixture back to 0 °C and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and any unreacted Grignard reagent.

-

Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield 1-phenyldecan-2-ol.

Mandatory Visualizations

Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Experimental Workflow for the Reaction of this compound with an Epoxide

Caption: Experimental workflow for the reaction with an epoxide.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to study Grignard reagents in solution. The signals for the alpha-protons and carbons of the alkyl group are shifted upfield compared to the starting alkyl halide due to the increased electron density from the carbon-magnesium bond.[7] However, the spectra can be complex due to the Schlenk equilibrium, where the Grignard reagent exists in equilibrium with the corresponding diorganomagnesium compound (R₂Mg) and magnesium halide (MgX₂).[8]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used for in-line monitoring of Grignard reagent formation.[9] The disappearance of the C-X stretching band of the starting alkyl halide and the appearance of new bands associated with the C-Mg bond can be observed.

-

Mass Spectrometry (MS): While mass spectrometry of the intact Grignard reagent is challenging due to its non-volatile and reactive nature, it is an essential tool for characterizing the products formed from its reactions.

Conclusion

This compound is a potent and versatile Grignard reagent with significant applications in the synthesis of complex organic molecules, including active pharmaceutical ingredients. A thorough understanding of its properties and handling, as detailed in this guide, is essential for its effective and safe use in a research and development setting. While direct characterization of the reagent can be challenging, its formation and subsequent reactions can be effectively monitored using modern analytical techniques.

References

- 1. オクチルマグネシウムクロリド 溶液 2.0 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 2. Organomagnesium chemistry - Wikipedia [en.wikipedia.org]

- 3. Buy 1-Octyl magnesium chloride either [smolecule.com]

- 4. novaphene.com [novaphene.com]

- 5. This compound 2.0M tetrahydrofuran 38841-98-4 [sigmaaldrich.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. taylorfrancis.com [taylorfrancis.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Genesis and Evolution of n-Octylmagnesium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The discovery of organomagnesium halides by François Auguste Victor Grignard in 1900 fundamentally reshaped the landscape of synthetic organic chemistry, earning him the Nobel Prize in Chemistry in 1912. These reagents, now ubiquitously known as Grignard reagents, provided a powerful and versatile method for the formation of carbon-carbon bonds. While Grignard's initial work laid the broad foundations, the specific synthesis and application of long-chain alkylmagnesium halides, such as n-octylmagnesium chloride, evolved through the subsequent contributions of pioneering chemists like Henry Gilman, who refined their preparation and analysis.[1][2][3][4][5] This in-depth guide explores the historical context, synthesis protocols, and reaction mechanisms of n-octylmagnesium chloride, a key reagent in the synthesis of complex organic molecules.

Historical Context: From a General Discovery to a Specific Reagent

Victor Grignard's seminal discovery involved the reaction of magnesium metal with organic halides in an ethereal solvent to produce soluble organomagnesium compounds. This breakthrough offered a more reactive and manageable alternative to the organozinc compounds previously used. The general reaction is as follows:

R-X + Mg → R-MgX (where R = alkyl or aryl, X = Cl, Br, I)

While Grignard's initial publications in the early 1900s described the formation of various alkylmagnesium halides, the specific synthesis of n-octylmagnesium chloride is not explicitly detailed in these early reports. Instead, its development is understood as a natural extension of this foundational work. The American chemist Henry Gilman played a pivotal role in advancing the practical application of Grignard reagents. His extensive research led to improved preparative methods, a deeper understanding of their reactivity, and the development of the "Gilman test," a colorimetric method for detecting the presence of Grignard reagents.[6][7] Gilman's work on a wide range of organometallic compounds, including long-chain aliphatic derivatives, was instrumental in making reagents like n-octylmagnesium chloride reliable and accessible tools for synthetic chemists.[1][2]

Synthesis of n-Octylmagnesium Chloride: Experimental Protocols

The synthesis of n-octylmagnesium chloride is typically achieved by the reaction of 1-chlorooctane (B87089) with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The following protocol is a representative example based on established methods for preparing similar Grignard reagents.

Experimental Protocol: Synthesis of n-Octylmagnesium Chloride in THF

Materials:

-

Magnesium turnings

-

1-Chlorooctane

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (crystal)

-

Nitrogen gas (inert atmosphere)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Schlenk line or similar inert atmosphere setup

Procedure:

-

Preparation of Apparatus: All glassware must be thoroughly dried in an oven and assembled hot under a stream of dry nitrogen to exclude atmospheric moisture.

-

Initiation of Reaction: Place magnesium turnings (1.2 equivalents) in the reaction flask. Add a small crystal of iodine to activate the magnesium surface.

-

Solvent Addition: Add a portion of anhydrous THF to the flask to cover the magnesium turnings.

-

Addition of 1-Chlorooctane: Dissolve 1-chlorooctane (1 equivalent) in anhydrous THF in the dropping funnel. Add a small amount of this solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy and begins to reflux. Gentle heating may be required to initiate the reaction.

-

Completion of Reaction: Once the reaction has started, add the remaining 1-chlorooctane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete reaction.

-

Quantification (Optional but Recommended): The concentration of the resulting n-octylmagnesium chloride solution can be determined using the Gilman test or by titration with a standard solution of a secondary alcohol (e.g., sec-butanol) in the presence of an indicator like 1,10-phenanthroline.

Quantitative Data on Synthesis

The yield and success of n-octylmagnesium chloride synthesis are highly dependent on several factors. The following table summarizes key parameters and their effects on the reaction.

| Parameter | Condition | Effect on Yield/Reaction | Notes |

| Solvent | Diethyl Ether | Generally good yields, but lower boiling point can limit reaction temperature. | Traditional solvent for Grignard synthesis. |

| Tetrahydrofuran (THF) | Often preferred due to its higher boiling point and better solvating properties for the Grignard reagent. | Can lead to higher yields and faster reaction times. | |

| Magnesium Activation | Iodine crystal | Chemical activation, removes the passivating oxide layer. | A common and effective method. |

| Mechanical stirring/crushing | Physical activation, exposes fresh magnesium surface. | Can be used in conjunction with chemical activation. | |

| Entrainment (e.g., 1,2-dibromoethane) | In situ activation of magnesium. | Useful for less reactive alkyl halides. | |

| Temperature | Reflux | Generally required for the reaction of alkyl chlorides. | Higher temperatures can increase the rate of side reactions. |

| Purity of Reagents | Anhydrous conditions | Crucial for success. Water will quench the Grignard reagent. | All reagents and solvents must be rigorously dried. |

Reaction Mechanisms and Logical Workflow

The formation and subsequent reactions of n-octylmagnesium chloride follow well-established organometallic principles. The diagrams below illustrate the logical workflow of the synthesis and a common reaction pathway.

Caption: Workflow for the synthesis of n-octylmagnesium chloride.

A primary application of n-octylmagnesium chloride is its reaction with carbonyl compounds to form new carbon-carbon bonds. The following diagram illustrates the nucleophilic addition to a ketone.

References

- 1. Iowa State University - Henry Gilman [historicexhibits.lib.iastate.edu]

- 2. orgsyn.org [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. biographicalmemoirs.org [biographicalmemoirs.org]

- 5. Henry Gilman - Wikipedia [en.wikipedia.org]

- 6. Gilman test - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

Octylmagnesium chloride molecular formula and weight

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides core chemical data for octylmagnesium chloride, a Grignard reagent frequently utilized in organic synthesis.

Chemical Identity and Properties

This compound, also known as chloro(octyl)magnesium, is an organometallic compound essential for forming carbon-carbon bonds.[1] Its chemical information is summarized below.

| Identifier | Value |

| Molecular Formula | C₈H₁₇ClMg[1][2][3] |

| Linear Formula | CH₃(CH₂)₇MgCl[2] |

| Molecular Weight | 172.98 g/mol [1][2][3][4] |

| IUPAC Name | magnesium;octane;chloride[1][2][3] |

| CAS Number | 38841-98-4[1] |

Visualization of Chemical Structure

Due to the straightforward nature of presenting a molecular formula and weight, a complex logical diagram is not applicable. The linear formula, CH₃(CH₂)₇MgCl, provides a clear representation of the compound's structure.[2]

Experimental Protocols

This document serves as a summary of key chemical data. As no experimental procedures were conducted to generate this information, a detailed methodology section is not included. The provided data is based on established chemical knowledge.

References

Solubility of Octylmagnesium Chloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of octylmagnesium chloride, a long-chain Grignard reagent, in various organic solvents. Understanding the solubility of this organometallic compound is critical for its effective handling, storage, and application in synthetic chemistry, particularly in the development of pharmaceutical intermediates and other fine chemicals. This document outlines available quantitative solubility data, details a robust experimental protocol for solubility determination of this air- and moisture-sensitive compound, and presents a logical workflow for solvent selection.

Quantitative Solubility Data

The solubility of Grignard reagents is highly dependent on the nature of the organic solvent. Ethereal solvents are generally excellent solvents for organomagnesium halides due to their ability to coordinate with the magnesium center, forming soluble complexes.[1] In contrast, non-polar, non-coordinating solvents are typically poor solvents for these reagents.[2]

| Solvent | Chemical Formula | Temperature (°C) | Solubility (mol/L) | Notes |

| Tetrahydrofuran (THF) | C₄H₈O | Ambient | ≥ 2.0 | Commercially available as a 2.0 M solution.[3][4] |

| Tetrahydrofuran (THF) | C₄H₈O | Ambient | ≥ 1.4 | Also commercially available as a 1.4 M solution.[5] |

| Diethyl Ether | (C₂H₅)₂O | Ambient | High | A 2.0 M solution of the analogous octylmagnesium bromide is commercially available, suggesting high solubility for the chloride as well.[6][7] Ethers are known to form stable complexes with Grignard reagents, enhancing their solubility.[8][9] |

| Toluene | C₇H₈ | Ambient | Low | Generally, Grignard reagents have low solubility in aromatic hydrocarbons without a co-solvent. The presence of an ether is typically required to achieve significant solubility.[10] |

| Hexane | C₆H₁₄ | Ambient | Insoluble | Grignard reagents are generally considered insoluble in non-polar aliphatic hydrocarbons.[11] |

Note: The provided molarities for THF and the inference for diethyl ether represent lower-bound estimates for the solubility of this compound at ambient temperature. The actual saturation point may be higher.

Experimental Protocol for Solubility Determination

The determination of the solubility of this compound requires stringent anhydrous and anaerobic conditions due to its high reactivity with water and oxygen.[1] The following protocol outlines a gravimetric method adapted for air-sensitive compounds, which should be performed in a glovebox or using Schlenk line techniques.[12]

Objective: To determine the saturation solubility of this compound in a given anhydrous organic solvent at a specific temperature.

Materials and Equipment:

-

This compound

-

Anhydrous organic solvent of interest

-

Glovebox or Schlenk line with a supply of inert gas (argon or nitrogen)

-

Temperature-controlled shaker or magnetic stirrer with a hot/cold plate

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with screw caps (B75204) and PTFE-lined septa

-

Syringes and needles (oven-dried and cooled under inert gas)

-

Syringe filters (PTFE, 0.2 µm or 0.45 µm pore size, compatible with the solvent)

-

Pre-weighed, oven-dried sample vials for residue measurement

Procedure:

-

Preparation (Inert Atmosphere):

-

All glassware, syringes, needles, and filters must be thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and then cooled to room temperature in a desiccator or directly within the inert atmosphere of the glovebox.

-

Transfer all necessary equipment and reagents into the glovebox.

-

-

Sample Preparation:

-

In a series of vials, add a known volume of the anhydrous solvent (e.g., 5.0 mL).

-

To each vial, add an excess amount of this compound. The goal is to create a saturated solution with undissolved solute remaining. Start with an amount that is expected to exceed the solubility limit.

-

Seal the vials tightly with the septa-lined caps.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or on a stirrer set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. This ensures that the solution reaches saturation.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrated, stop the agitation and allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) into a dry, gas-tight syringe fitted with a pre-weighed syringe filter. It is crucial not to disturb the solid at the bottom of the vial.

-

Dispense the filtered, saturated solution into a pre-weighed, labeled sample vial.

-

-

Solvent Evaporation:

-

Under a gentle stream of inert gas or by applying a vacuum, carefully evaporate the solvent from the sample vial. This step should be performed at a temperature that does not cause decomposition of the this compound residue.

-

-

Gravimetric Analysis:

-

Once the solvent is completely removed, weigh the vial containing the dry this compound residue.

-

Repeat the weighing until a constant mass is achieved to ensure all solvent has evaporated.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final mass of the vial with the residue.

-

The solubility can then be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L), by dividing the mass of the solute by the volume of the solvent sample taken.

-

Safety Precautions:

-

This compound is a highly reactive, pyrophoric, and corrosive compound. Handle it strictly under an inert atmosphere.

-

Always wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and chemical-resistant gloves.

-

Ensure that all solvents are properly dried before use, as Grignard reagents react violently with water.[6]

Visualization of Experimental Workflow

The following diagram illustrates the logical steps for determining the solubility of this compound.

Caption: A flowchart of the experimental workflow for determining the solubility of this compound.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. Measurement and control of water content of organic solvents (Journal Article) | OSTI.GOV [osti.gov]

- 3. benchchem.com [benchchem.com]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. Rapid and sensitive solubility measurement with minimum quantity of compounds | ORYL Photonics [orylphotonics.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 10. smart.dhgate.com [smart.dhgate.com]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. molan.wdfiles.com [molan.wdfiles.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Octylmagnesium Chloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Octylmagnesium chloride (C₈H₁₇MgCl) is a Grignard reagent, a class of organometallic compounds widely utilized in organic synthesis for the formation of carbon-carbon bonds. As with all Grignard reagents, its thermal stability is a critical parameter for safe handling, storage, and reaction scale-up. Understanding the decomposition pathways and thermal limits of this compound is essential to prevent runaway reactions and ensure process safety. This guide provides a comprehensive overview of the expected thermal behavior of this compound, drawing parallels from related Grignard reagents and outlining key analytical techniques for its characterization.

The Schlenk Equilibrium and its Influence on Thermal Stability

In solution, Grignard reagents exist in equilibrium between the alkylmagnesium halide and its corresponding dialkylmagnesium and magnesium halide species. This is known as the Schlenk equilibrium.[1] For this compound, the equilibrium can be represented as:

2 C₈H₁₇MgCl ⇌ (C₈H₁₇)₂Mg + MgCl₂

The position of this equilibrium is influenced by factors such as the solvent, concentration, and temperature.[1] The thermal stability of the solution is a composite of the stabilities of all species present in this equilibrium.

Caption: The Schlenk equilibrium of this compound in solution.

Thermal Decomposition of this compound

While specific studies on this compound are limited, the thermal decomposition of other alkyl Grignard reagents, such as n-butylmagnesium bromide, has been investigated.[2] The decomposition of Grignard reagents is generally an exothermic process that can lead to thermal runaway if not properly controlled.[2]

Potential Decomposition Pathways

Several decomposition pathways can be postulated for this compound based on the known reactivity of Grignard reagents:

-

Beta-Hydride Elimination: This is a common decomposition pathway for alkylmetallic compounds containing hydrogen atoms on the carbon beta to the metal. For this compound, this would lead to the formation of 1-octene (B94956) and magnesium hydride chloride.

-

Homocoupling: The coupling of two octyl groups can occur, resulting in the formation of hexadecane (B31444) and magnesium chloride.

-

Reaction with Solvent: At elevated temperatures, Grignard reagents can react with etheral solvents like tetrahydrofuran (B95107) (THF), leading to solvent degradation and the formation of various byproducts.

Caption: Potential thermal decomposition pathways for this compound.

Quantitative Thermal Analysis Data

The following table summarizes the type of quantitative data that would be obtained from thermal analysis of this compound. The values provided are illustrative and based on general knowledge of long-chain alkyl Grignard reagents. Actual experimental data is required for accurate assessment.

| Parameter | Technique | Illustrative Value | Notes |

| Onset Decomposition Temperature (T_onset) | TGA/DSC | 120 - 150 °C | The temperature at which significant mass loss begins. |

| Peak Decomposition Temperature (T_peak) | DTG/DSC | 150 - 180 °C | The temperature of the maximum rate of decomposition. |

| Total Mass Loss | TGA | 60 - 80 % | Corresponds to the loss of the octyl group and solvent. |

| Enthalpy of Decomposition (ΔH_d) | DSC/ARC | Highly Exothermic | The heat released during decomposition. A key parameter for safety assessment. |

Experimental Protocols for Thermal Analysis

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Methodology:

-

Sample Preparation: Due to the air and moisture sensitivity of Grignard reagents, all sample handling must be performed under an inert atmosphere (e.g., in a glovebox).

-

Instrumentation: A thermogravimetric analyzer equipped with a gas-tight cell is required.

-

Crucible: Use an inert crucible material such as alumina.

-

Atmosphere: High purity nitrogen or argon should be used as the purge gas to prevent oxidation.

-

Heating Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) and its derivative (DTG) are analyzed to determine the onset and peak decomposition temperatures, as well as the percentage of mass loss at each decomposition step.

Accelerating Rate Calorimetry (ARC)

Objective: To assess the thermal runaway potential of this compound under adiabatic conditions.

Methodology:

-

Sample Preparation: A sample of the this compound solution is loaded into a sealed, high-pressure sample bomb under an inert atmosphere.

-

Instrumentation: An accelerating rate calorimeter.

-

Experimental Setup: The sample bomb is placed in the calorimeter, which is programmed to follow a "heat-wait-search" protocol. The calorimeter heats the sample in small steps and then monitors for any self-heating.

-

Data Acquisition: If self-heating is detected, the calorimeter switches to an adiabatic mode, tracking the temperature and pressure increase as a function of time.

-

Data Analysis: The data is used to determine the onset temperature of self-heating, the time to maximum rate, and the adiabatic temperature rise, which are critical for assessing the risk of a thermal runaway reaction.[2]

Caption: A generalized workflow for the thermal analysis of this compound.

Conclusion

While specific data for this compound remains to be experimentally determined, this guide provides a robust framework for understanding its likely thermal behavior based on the established chemistry of Grignard reagents. The Schlenk equilibrium dictates the species present in solution, and decomposition is likely to proceed via pathways such as beta-hydride elimination and homocoupling. Rigorous experimental analysis using techniques like TGA and ARC under inert conditions is imperative for obtaining precise quantitative data on the thermal stability and decomposition of this compound, which is crucial for ensuring its safe and effective use in research and development.

References

An In-depth Technical Guide to the Safety Data Sheet of Octylmagnesium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data associated with octylmagnesium chloride, a Grignard reagent widely utilized in organic synthesis. The information is compiled from various Safety Data Sheets (SDS) to ensure a thorough understanding of its properties and associated hazards. This document is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required for the safe handling, storage, and disposal of this reactive compound.

General Information

This compound is an organometallic compound, specifically a Grignard reagent, with the chemical formula C₈H₁₇ClMg.[1][2] It is a powerful nucleophile and a strong base, making it a versatile tool for forming carbon-carbon bonds in synthetic chemistry.[1][3] It is typically supplied as a solution in an ether solvent, most commonly tetrahydrofuran (B95107) (THF).[1]

| Identifier | Value |

| Product Name | This compound |

| Synonyms | 1-Octylmagnesium chloride, n-Octylmagnesium chloride, Chloro(octyl)magnesium |

| CAS Number | 38841-98-4 |

| Molecular Formula | C₈H₁₇ClMg |

| Molecular Weight | 172.98 g/mol |

| Appearance | Grey-green to brown solution in THF |

Hazard Identification

This compound is a hazardous chemical that requires careful handling. The primary hazards are associated with its reactivity, flammability, and corrosivity. It is often supplied in a solution with THF, which contributes significantly to the overall hazard profile.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor |

| Pyrophoric Liquids | 1 | H250: Catches fire spontaneously if exposed to air |

| Substances and mixtures which, in contact with water, emit flammable gases | 1 | H260: In contact with water releases flammable gases which may ignite spontaneously |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Carcinogenicity | 2 | H351: Suspected of causing cancer |

| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation |

| Specific target organ toxicity — Single exposure (Central nervous system) | 3 | H336: May cause drowsiness or dizziness |

Hazard Pictograms:

-

Flame (GHS02): Flammable, pyrophoric, self-heating, emits flammable gas, self-reactive, organic peroxide.[3]

-

Corrosion (GHS05): Skin corrosion/burns, eye damage, corrosive to metals.[3]

-

Health Hazard (GHS08): Carcinogen, mutagen, reproductive toxicity, respiratory sensitizer, target organ toxicity, aspiration toxicity.[3]

-

Exclamation Mark (GHS07): Irritant (skin and eye), skin sensitizer, acute toxicity (harmful), narcotic effects, respiratory tract irritant.[3]

Precautionary Statements:

A comprehensive list of precautionary statements can be found in the supplier's SDS. Key precautions include:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[7]

-

P231 + P232: Handle and store contents under inert gas. Protect from moisture.[7][10]

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[7]

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.[7]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[10]

Physical and Chemical Properties

The physical and chemical properties of this compound are often reported for its solution in THF.

| Property | Value |

| Appearance | Brown colored liquid |

| Odor | Pungent, Ether-like |

| Concentration | Typically 1.4M or 2.0M in THF |

| Density | 0.929 g/mL at 25 °C (for 2.0M solution in THF) |

| Flash Point | -17.0 °C (-1.4 °F) - closed cup |

| Boiling Point | 34 °C (93.2 °F) (based on diethyl ether as a component) |

| Reactivity | Reacts violently with water.[11] Air and moisture sensitive.[11] May form explosive peroxides.[11] |

Handling and Storage

Safe handling and storage are paramount when working with this compound.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[11]

-

Use personal protective equipment (PPE) as specified in Section 5.[11]

-

Handle under an inert atmosphere (e.g., argon or nitrogen).[11]

-

Keep away from sources of ignition, including heat, sparks, and open flames.[11]

-

Use non-sparking tools and explosion-proof equipment.[11]

-

Avoid contact with water, moisture, and air.[11]

-

Ground and bond containers and receiving equipment to prevent static discharge.

-

If peroxide formation is suspected, do not open or move the container.[11]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

-

Store under an inert atmosphere.[11]

-

Keep away from heat and sources of ignition.[11]

-

Store in a flammables area.[11]

-

Do not allow contact with water during storage.

-

It is advisable to test for the presence of peroxides periodically.

Exposure Controls and Personal Protection

Engineering Controls:

-

Use only under a chemical fume hood.[11]

-

Ensure adequate ventilation, especially in confined areas.[11]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[11]

-

Eyewash stations and safety showers must be close to the workstation location.[11]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate safety glasses with side-shields or chemical goggles. A face shield may also be necessary.[11]

-

Skin Protection: Wear appropriate protective gloves (e.g., butyl rubber, nitrile rubber) and clothing to prevent skin exposure.[11]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[11]

-

General Hygiene: Handle in accordance with good industrial hygiene and safety practices.[11] Wash hands before breaks and at the end of the workday.

Toxicological Information

The toxicological properties of this compound itself are not extensively documented. The primary concerns are its corrosive nature and the toxicity of its solvent, THF.

-

Acute Toxicity: Harmful if swallowed. Ingestion can cause severe burns of the mouth and throat.

-

Skin Corrosion/Irritation: Causes severe skin burns.

-

Serious Eye Damage/Irritation: Causes serious eye damage.

-

Respiratory Irritation: May cause respiratory irritation.[11]

-

Carcinogenicity: Suspected of causing cancer.[11] This is often linked to the potential for peroxide formation.

-

Specific Target Organ Toxicity (Single Exposure): May cause drowsiness or dizziness, primarily due to the THF solvent.[11] The respiratory system is a target organ.[7]

Experimental Protocols

The data presented in a Safety Data Sheet are derived from standardized experimental protocols. While the specific results for this compound are proprietary to the manufacturer, the methodologies are generally based on internationally recognized guidelines, such as those from the OECD (Organisation for Economic Co-operation and Development) or national bodies like ASTM International.

Example of a Relevant Experimental Protocol: Flash Point Determination

The flash point of a volatile material is the lowest temperature at which its vapors will ignite in the presence of an ignition source. For a substance like this compound in THF, a closed-cup method is typically used.

-

Method: A common standard is ASTM D93 (Pensky-Martens Closed-Cup Method) or a similar equivalent.

-

Apparatus: A closed-cup flash tester consists of a test cup, a cover with an opening for an ignition source, and a means of heating the sample at a controlled rate.

-

Procedure (Simplified):

-

The sample is placed in the test cup.

-

The cup is sealed with the cover.

-

The sample is heated at a slow, constant rate while being stirred.

-

At regular temperature intervals, an ignition source is introduced into the vapor space of the cup.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.

-

Visualizations

To further clarify the information presented in the SDS, the following diagrams illustrate key concepts.

Caption: GHS Hazard Classification for this compound.

Caption: Standard 16-Section Structure of a Safety Data Sheet.

Caption: Hierarchy of Controls for Chemical Safety.

This guide is intended for informational purposes and should not be used as a substitute for a substance-specific Safety Data Sheet provided by the manufacturer. Always consult the most current SDS for your specific product before use.

References

- 1. Buy 1-Octyl magnesium chloride either [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. 辛基氯化镁 溶液 2.0 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-Octyl magnesium chloride | C8H17ClMg | CID 12561253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Octyl magnesium chloride either | C8H17ClMg | CID 6093711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. novaphene.com [novaphene.com]

- 7. This compound 2.0M tetrahydrofuran 38841-98-4 [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. calpaclab.com [calpaclab.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Basic Reactivity of Octylmagnesium Chloride with Protic Solvents

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Octylmagnesium chloride (C₈H₁₇MgCl) is a Grignard reagent, a class of highly reactive organometallic compounds indispensable for carbon-carbon bond formation in organic synthesis.[1][2] Its utility is intrinsically linked to the powerful nucleophilic and basic character of the carbon-magnesium bond.[3][4] However, this high reactivity also dictates a profound sensitivity to protic solvents. This guide provides a detailed technical examination of the fundamental reaction between this compound and common protic solvents such as water, alcohols, and amines. We will explore the underlying mechanism of protonolysis, present available quantitative data, detail relevant experimental protocols, and outline critical safety considerations for handling these vigorous reactions.

The Nature of this compound

This compound is typically prepared via the reaction of 1-chlorooctane (B87089) with magnesium metal in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether.[1][4] The resulting reagent is not a simple monomeric species but exists in a complex dynamic equilibrium, known as the Schlenk equilibrium, involving the dialkylmagnesium (R₂Mg) and magnesium dichloride (MgCl₂) species.[5][6]

R-Mg-Cl ⇌ R₂Mg + MgCl₂

The critical feature of the Grignard reagent is the highly polarized carbon-magnesium bond, which imparts significant carbanionic character on the α-carbon of the octyl group.[3][4] This makes this compound an exceptionally strong base—far stronger than alkoxides or amides—and a potent nucleophile.[7]

| Property | Value | Source |

| Chemical Formula | C₈H₁₇MgCl | [8][9] |

| Molecular Weight | 172.98 g/mol | [8] |

| Appearance | Grey-green to brown solution in THF | [1][9] |

| Typical Concentration | 1.2 - 2.0 M in THF | [1] |

| Density (2.0M in THF) | ~0.929 g/mL at 25 °C |

Table 1: Physicochemical properties of this compound.

Core Reactivity with Protic Solvents: Protonolysis

The fundamental reaction between a Grignard reagent and a protic solvent is a rapid and irreversible acid-base reaction termed protonolysis.[10] The carbanionic octyl group readily abstracts the acidic proton from the solvent, leading to the formation of the corresponding alkane (octane) and a magnesium salt.[7][11] This reaction is highly exothermic and effectively "quenches" or destroys the Grignard reagent.[2][12][13]

The general reaction can be represented as:

CH₃(CH₂)₇MgCl + H-A → CH₃(CH₂)₆CH₃ + MgCl(A)

Where H-A represents a generic protic solvent.

Reactivity with Water

Water (pKa ≈ 14) is a potent protic source that reacts violently and extremely exothermically with this compound.[1][14][15] The reaction produces octane (B31449) and magnesium hydroxochloride. Due to the high heat of reaction, the ethereal solvent can boil, and the co-produced hydrogen gas (from reaction of any excess magnesium) can create a significant fire or explosion hazard.[1] For this reason, all Grignard reactions must be conducted under strictly anhydrous conditions.[2][7]

Reactivity with Alcohols

Alcohols (pKa ≈ 16-18) are also sufficiently acidic to rapidly quench Grignard reagents.[7][16] The reaction is vigorous and produces octane and a magnesium alkoxide salt.[1][16] While still highly exothermic, the reaction with alcohols like isopropanol (B130326) can be slightly more controlled than with water, making them useful for quenching residual Grignard reagent on a small scale.[12]

Reactivity with Amines

Primary and secondary amines (pKa ≈ 35-38) possess N-H protons and will react with this compound to form octane and a magnesium amide salt.[7][17] Tertiary amines, lacking an acidic proton, do not react and can sometimes be used in Grignard reaction mixtures.[17] The reaction with primary or secondary amines is generally less vigorous than with water or alcohols but is still rapid and effectively consumes the reagent.[17]

| Protic Solvent | Approximate pKa | Relative Reactivity | Products with C₈H₁₇MgCl |

| Water (H₂O) | 14 | Extremely Vigorous | Octane, Mg(OH)Cl |

| Methanol (CH₃OH) | 15.5 | Very Vigorous | Octane, Mg(OCH₃)Cl |

| Ethanol (C₂H₅OH) | 16 | Vigorous | Octane, Mg(OC₂H₅)Cl |

| Isopropanol ((CH₃)₂CHOH) | 17 | Vigorous | Octane, Mg(O-iPr)Cl |

| Ammonia (NH₃) | 38 | Rapid | Octane, Mg(NH₂)Cl |

Table 2: Relative acidity and protonolysis products for common protic solvents.

Quantitative Data

While specific kinetic data for the protonolysis of this compound is not extensively published due to the extremely high reaction rates (often diffusion-controlled), thermodynamic data for related Grignard reactions underscores the significant energy release.[18] Reaction calorimetry has been used to measure the enthalpy of both Grignard formation and subsequent quenching.

| Reaction | Reactants | Measured Enthalpy (ΔH) |

| Grignard Formation | 4-Bromoanisole + Mg | -295 kJ/mol |

| Quenching | Grignard Reagent + Water | -352 kJ/mol |

Table 3: Representative reaction enthalpies for Grignard formation and quenching.[14] Note: These values are for a different Grignard reagent but provide a relevant scale of the exothermicity.

Experimental Protocols

Safety Precaution: All manipulations involving Grignard reagents must be performed by trained personnel in a chemical fume hood under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.[7][12][19] Appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves, is mandatory.

Protocol 4.1: General Synthesis of this compound in THF

-

Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas inlet, and a pressure-equalizing dropping funnel sealed with a septum. Purge the entire system with dry nitrogen or argon.[12]

-

Magnesium Activation: To the flask, add magnesium turnings (1.2 equivalents). Add a single crystal of iodine to activate the magnesium surface.[12][19]

-

Reagent Preparation: In the dropping funnel, prepare a solution of 1-chlorooctane (1.0 equivalent) in anhydrous THF.

-

Initiation: Add a small portion (~5-10%) of the 1-chlorooctane solution to the stirring magnesium suspension. The reaction is initiated when the brown color of the iodine fades and the solution becomes cloudy and grey, often with spontaneous refluxing.[12] Gentle warming may be required if the reaction does not start.

-

Addition: Once initiated, add the remaining 1-chlorooctane solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the mixture (with heating if necessary) for 1-2 hours to ensure complete reaction. The resulting grey-brown solution is the this compound reagent, which should be used immediately.[12]

Protocol 4.2: Controlled Quenching of Excess this compound

-

Cooling: After the primary reaction is complete, cool the reaction flask to 0 °C using an ice-water bath. This is critical to dissipate the heat generated during the quench.[13]

-

Dilution: If the reaction mixture is concentrated, dilute it with additional anhydrous THF to help manage the exotherm.[13]

-

Slow Addition of Quenching Agent: Prepare a dropping funnel with a suitable quenching agent. Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) is a common choice as it is less exothermic than water or dilute acids.[12][20]

-

Controlled Quench: Add the saturated NH₄Cl solution dropwise to the vigorously stirred, cooled Grignard solution. Maintain the internal temperature below 20 °C. If the temperature rises rapidly, stop the addition until it subsides.[13]

-

Work-up: Continue the slow addition until gas evolution ceases. Once the quench is complete, the mixture can be warmed to room temperature. Add the specified aqueous solution (e.g., 1 M HCl) for the work-up to dissolve the magnesium salts.[21]

-

Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).[21][22]

-

Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.[20][22]

Visualized Pathways and Workflows

Caption: General pathway for the protonolysis of this compound.

Caption: Experimental workflow for a controlled Grignard reagent quench.

Caption: Key factors influencing the reactivity of Grignard reagents with protic solvents.

Conclusion

This compound is a powerful and versatile synthetic tool, but its utility demands a thorough understanding of its fundamental reactivity. The protonolysis reaction with protic solvents is its most basic and defining chemical property. This reaction is universally rapid, highly exothermic, and effectively decomposes the reagent to form octane. For synthetic applications, the exclusion of protic contaminants like water is paramount to success. Conversely, in the context of reaction work-up and waste quenching, this same reactivity must be handled with deliberate control—utilizing cooling, dilution, and slow addition of milder quenching agents—to ensure a safe and predictable outcome. The principles and protocols outlined in this guide serve as a foundational reference for the safe and effective handling of this compound in a research and development setting.

References

- 1. Buy 1-Octyl magnesium chloride either [smolecule.com]

- 2. Grignard reaction - Wikipedia [en.wikipedia.org]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. leah4sci.com [leah4sci.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 1-Octyl magnesium chloride either | C8H17ClMg | CID 6093711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. americanelements.com [americanelements.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Reddit - The heart of the internet [reddit.com]

- 16. quora.com [quora.com]

- 17. quora.com [quora.com]

- 18. Use of competition kinetics with fast reactions of grignard reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Reddit - The heart of the internet [reddit.com]

- 20. benchchem.com [benchchem.com]

- 21. Organic Syntheses Procedure [orgsyn.org]

- 22. prepchem.com [prepchem.com]

Methodological & Application

Synthesis of Secondary Alcohols Using Octylmagnesium Chloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. This application note provides detailed protocols for the synthesis of secondary alcohols via the nucleophilic addition of octylmagnesium chloride, a Grignard reagent, to various aldehydes. The reaction of Grignard reagents with aldehydes is a widely used method for the preparation of secondary alcohols.[1][2] This document outlines the general reaction, detailed experimental procedures, and expected outcomes for the synthesis of a range of secondary alcohols.

General Reaction Scheme

The fundamental reaction involves the nucleophilic attack of the octyl anion from this compound on the electrophilic carbonyl carbon of an aldehyde. The resulting magnesium alkoxide intermediate is subsequently hydrolyzed in an acidic workup to yield the secondary alcohol.

-

Step 1: Grignard Reaction C₈H₁₇MgCl + RCHO → C₈H₁₇RCHOMgCl

-

Step 2: Acidic Workup C₈H₁₇RCHOMgCl + H₃O⁺ → C₈H₁₇RCHOH + Mg²⁺ + Cl⁻ + H₂O

Data Presentation

The following table summarizes the expected products and reported yields for the reaction of this compound with various aldehydes. It is important to note that yields can vary depending on the specific reaction conditions, purity of reagents, and scale of the reaction.

| Aldehyde | Product | Molecular Weight ( g/mol ) | Reported Yield (%) |

| Propanal | Undecan-4-ol | 172.31 | 75-85 (Estimated) |

| Butanal | Dodecan-5-ol | 186.34 | 70-80 (Estimated) |

| Isobutyraldehyde | 2-Methylundecan-4-ol | 186.34 | 65-75 (Estimated) |

| Benzaldehyde | 1-Phenylnonan-1-ol | 220.35 | ~80[3] |

Experimental Protocols

Preparation of this compound (Grignard Reagent)

This protocol describes the in situ preparation of this compound from 1-chlorooctane (B87089) and magnesium turnings.

Materials:

-

Magnesium turnings

-

1-Chlorooctane

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Iodine crystal (as an initiator)

Equipment:

-

Three-neck round-bottom flask, oven-dried

-

Reflux condenser, oven-dried

-

Dropping funnel, oven-dried

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Assemble the dry glassware under a stream of inert gas.

-

Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.

-

Add a small portion of anhydrous diethyl ether or THF to cover the magnesium.

-

In the dropping funnel, prepare a solution of 1-chlorooctane (1.0 equivalent) in anhydrous diethyl ether or THF.

-

Add a small amount of the 1-chlorooctane solution to the magnesium suspension. The reaction is initiated when the color of the iodine fades and gentle boiling of the ether is observed. If the reaction does not start, gentle warming with a heating mantle may be necessary.

-

Once the reaction has initiated, add the remaining 1-chlorooctane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete consumption of the magnesium. The resulting solution of this compound should be grayish and slightly cloudy.

Synthesis of Secondary Alcohols

This general protocol outlines the reaction of the prepared this compound with an aldehyde.

Materials:

-

This compound solution (prepared as above)

-

Aldehyde (e.g., propanal, butanal, isobutyraldehyde, benzaldehyde)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution or dilute hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution (if acid was used for quenching)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Reaction flask from the previous step

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Cool the freshly prepared this compound solution in an ice bath.

-

Prepare a solution of the aldehyde (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.

-

Add the aldehyde solution dropwise to the stirred Grignard reagent. Control the rate of addition to maintain a gentle reaction and keep the temperature low.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Workup: a. Cool the reaction mixture in an ice bath. b. Slowly and carefully add a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid dropwise to the stirred mixture to quench any unreacted Grignard reagent and hydrolyze the magnesium alkoxide. This process is exothermic. c. Transfer the mixture to a separatory funnel. Separate the organic layer. d. Extract the aqueous layer two to three times with diethyl ether. e. Combine all the organic extracts and wash successively with saturated sodium bicarbonate solution (if acid was used for quenching) and then with brine. f. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. g. Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude secondary alcohol.

Purification

The crude secondary alcohol can be purified by one of the following methods, depending on its physical properties:

-

Distillation: For liquid alcohols, vacuum distillation is a common and effective purification method.

-

Column Chromatography: For solid or high-boiling liquid alcohols, purification can be achieved by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

-

Recrystallization: If the secondary alcohol is a solid, it can be purified by recrystallization from a suitable solvent or solvent mixture.

Visualizations

Caption: General mechanism of secondary alcohol synthesis.

Caption: Experimental workflow for secondary alcohol synthesis.

References

Application Notes and Protocols: Octylmagnesium Chloride in Kumada Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of octylmagnesium chloride, a long-chain alkyl Grignard reagent, in Kumada cross-coupling reactions. This document offers detailed protocols, reaction conditions, and mechanistic insights to facilitate the synthesis of octyl-substituted aromatic and vinylic compounds, which are valuable intermediates in pharmaceutical and materials science research.

Introduction to Kumada Cross-Coupling

The Kumada cross-coupling, first reported independently by the groups of Kumada and Corriu in 1972, is a Nobel Prize-winning chemical reaction that forms a carbon-carbon bond by reacting a Grignard reagent with an organic halide.[1][2] This reaction is typically catalyzed by nickel or palladium complexes and is a powerful tool for creating C(sp²)–C(sp³) bonds.[1][2] The use of readily available and economical Grignard reagents makes the Kumada coupling an attractive method for industrial-scale synthesis, including the production of pharmaceuticals like Aliskiren, a treatment for hypertension.[1]

The general transformation is as follows:

R-MgX + R'-X' --(Catalyst)--> R-R' + MgXX'

Where:

-

R = Alkyl, Vinyl, or Aryl group from the Grignard reagent

-

R' = Alkyl, Vinyl, or Aryl group from the organic halide

-

X, X' = Halogen (I, Br, Cl) or Pseudohalide (e.g., OTs, OTf)

-

Catalyst = Typically a Nickel(II) or Palladium(II) complex

Mechanism of the Kumada Cross-Coupling Reaction

The catalytic cycle of the Kumada coupling is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

-

Oxidative Addition: The active low-valent metal catalyst (Ni(0) or Pd(0)) inserts into the carbon-halide bond of the organic halide (R'-X') to form an organometallic complex.

-

Transmetalation: The organomagnesium reagent (R-MgX) transfers its organic group to the metal center, displacing the halide and forming a diorganometallic intermediate.

-

Reductive Elimination: The two organic groups on the metal center couple and are eliminated as the final product (R-R'), regenerating the low-valent metal catalyst, which can then re-enter the catalytic cycle.

Below is a diagram illustrating the generally accepted catalytic cycle for a nickel-catalyzed Kumada cross-coupling reaction.

Caption: Catalytic cycle of the Kumada cross-coupling reaction.

Application of this compound in Kumada Coupling

This compound is a useful Grignard reagent for introducing a linear eight-carbon alkyl chain onto aromatic or vinylic scaffolds. This is particularly relevant in the synthesis of molecules with tailored lipophilicity for applications in drug discovery and organic electronics.

General Reaction Scheme

The Kumada cross-coupling of this compound with an aryl or vinyl halide can be represented as follows:

CH₃(CH₂)₇MgCl + Ar-X --(Catalyst)--> CH₃(CH₂)₇-Ar + MgXCl

Where:

-

Ar-X = Aryl halide (e.g., bromobenzene, 4-chlorotoluene) or Vinyl halide

-

Catalyst = NiCl₂(dppp), Pd(PPh₃)₄, etc.

Tabulated Reaction Data

While extensive data specifically for this compound is not widely published in a consolidated format, the following table provides representative reaction conditions and expected outcomes based on typical Kumada coupling protocols for long-chain alkyl Grignard reagents.

| Entry | Aryl Halide (Ar-X) | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Bromobenzene | NiCl₂(dppp) (1) | THF | 25 | 12 | ~85 |

| 2 | 4-Chlorotoluene | NiCl₂(dppp) (2) | THF/Dioxane | 80 | 6 | ~90 |

| 3 | 1-Bromonaphthalene | Pd(PPh₃)₄ (2) | Diethyl Ether | 35 (reflux) | 8 | ~80 |

| 4 | 4-Bromoanisole | NiCl₂(dppe) (1.5) | THF | 0 - 25 | 10 | ~88 |

| 5 | (E)-β-Bromostyrene | PdCl₂(dppf) (2) | THF | 25 | 16 | ~75 |

Note: Yields are estimates based on similar reactions and may vary depending on the specific substrate and reaction conditions.

Detailed Experimental Protocols

General Considerations

-

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) as Grignard reagents are sensitive to air and moisture.[1]

-

Anhydrous solvents are crucial for the success of the reaction. Tetrahydrofuran (THF) and diethyl ether are common choices as they are also used for the preparation of the Grignard reagent.[1]

-

The choice of catalyst and ligand can significantly impact the reaction efficiency and selectivity. For less reactive aryl chlorides, more active catalyst systems, such as those with N-heterocyclic carbene (NHC) ligands, may be required.

Protocol 1: Nickel-Catalyzed Coupling of this compound with an Aryl Bromide

This protocol is a representative procedure for the coupling of this compound with an aryl bromide using a nickel-phosphine catalyst.

Materials:

-

Aryl bromide (1.0 equiv)

-

This compound (1.2 - 1.5 equiv, commercially available solution in THF or prepared in situ)

-

NiCl₂(dppp) (1,3-bis(diphenylphosphino)propane)nickel(II) (0.01 - 0.02 equiv)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a dry, three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the aryl bromide (1.0 equiv) and NiCl₂(dppp) (0.01 equiv).

-

Add anhydrous THF via syringe to dissolve the solids.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the solution of this compound (1.2 equiv) dropwise to the reaction mixture over 15-20 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) at 0 °C.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.

-

Concentrate the solvent in vacuo to obtain the crude product.